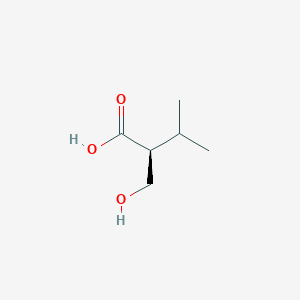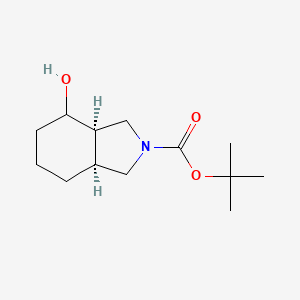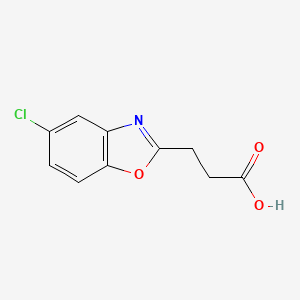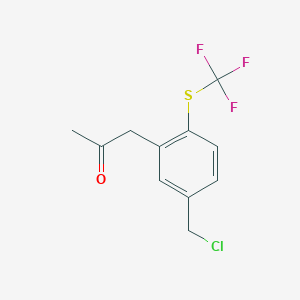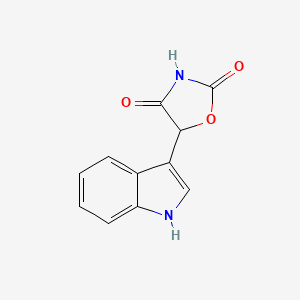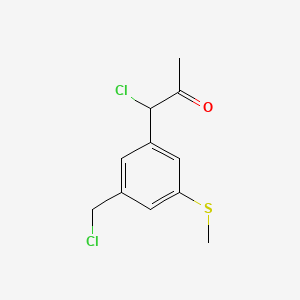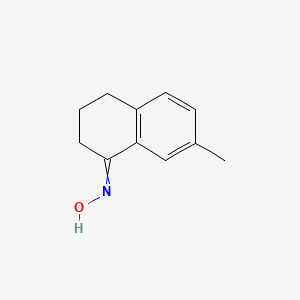
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is a synthetic organic compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclopropyl ring, and a hydroxymethyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate typically involves the following steps:
Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Cyclopropyl Intermediate: The protected glycine is then reacted with a cyclopropyl derivative, such as cyclopropylcarbinol, under acidic or basic conditions to form the cyclopropyl intermediate.
Esterification: The intermediate is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Free amine
科学的研究の応用
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The cyclopropyl ring and hydroxymethyl group may play crucial roles in these interactions by providing steric and electronic properties that influence binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl N-(tert-butoxycarbonyl)glycinate: Lacks the cyclopropyl and hydroxymethyl groups.
Ethyl N-(1-(hydroxymethyl)cyclopropyl)glycinate: Lacks the Boc protecting group.
Ethyl N-(tert-butoxycarbonyl)-N-(cyclopropyl)glycinate: Lacks the hydroxymethyl group.
Uniqueness
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is unique due to the combination of the Boc protecting group, cyclopropyl ring, and hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for various research and industrial applications.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
ethyl 2-[[1-(hydroxymethyl)cyclopropyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(16)8-14(13(9-15)6-7-13)11(17)19-12(2,3)4/h15H,5-9H2,1-4H3 |
InChIキー |
MUJCOKGAKCTSKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(C(=O)OC(C)(C)C)C1(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
